
Trichloracrolein
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its molecular formula, structure, and physical properties such as color, odor, and state of matter .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions and processes .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds that hold these atoms together .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, reactivity, and other characteristics of the compound .科学的研究の応用
Chemical Reactions and Properties
- Chemical Rearrangements: Trichloracrolein undergoes specific chemical rearrangements. One study demonstrated its transformation into cis-α.β-dichloroacryloyl chloride and trans-β-chloroacryloyl chloride under certain conditions, reflecting its reactive nature and potential utility in synthetic chemistry (Roedig, Heinrich, & Kubin, 1972).
Environmental and Biological Impacts
- Carcinogenic Potential: Research has explored the carcinogenic activities of halogenated compounds, including trichloracrolein, particularly in the context of their presence in the environment and potential health impacts (Robinson, Bull, Olson, & Stober, 1989).
Industrial and Practical Uses
- Fumigant Action: Trichloracrolein has been investigated as a fumigant for stored-product insects, providing insights into its potential applications in pest control (Leesch, 1995).
- Polyacrolein Microspheres in Medicine: Studies have focused on the synthesis, properties, and potential medical applications of polyacrolein microspheres. This encompasses areas like diagnostics, therapy, and biotechnology (Slomkowski, 1998).
Photocatalysis Research
- Photocatalysis of Trichloroethylene: Research on the photocatalysis of trichloroethylene, to which trichloracrolein is related, contributes to understanding the environmental degradation of such compounds (Wang, Jehng, Hsieh, & Chang, 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(Z)-2,3-dichloroprop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl3O/c4-1-2(5)3(6)7/h1H/b2-1- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCCLWUFGUGGFY-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=O)Cl)\Cl)\Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloracrolein | |
Q & A
Q1: What is unique about the reactions of Trichloracrolein with active methylene compounds?
A1: Trichloracrolein exhibits intriguing reactivity with active methylene compounds. Depending on the reaction conditions and the nature of the methylene compound, it can undergo either "normal" condensation (water elimination) or "anomalous" condensation (elimination of two molecules of hydrogen chloride) [, , ]. For instance, while α-Tetralone reacts with concentrated sulfuric acid to yield a normal condensation product, it undergoes an anomalous reaction in the presence of boron trifluoride etherate []. This anomalous reactivity, often resulting in the formation of α-pyrone rings, is particularly prominent with highly reactive cyclic methylene compounds, sometimes even proceeding without a catalyst [, ].
Q2: How does the reactivity of Trichloracrolein differ from β,β- Dichloroacrolein in condensations with active methylene compounds?
A2: While both aldehydes primarily undergo "normal" condensation with active methylene compounds, Trichloracrolein displays a greater propensity for "anomalous" reactions involving hydrogen chloride elimination and α-pyrone ring formation. This difference highlights the significant influence of the α-chlorine substitution in Trichloracrolein on its reactivity [].
Q3: Can Trichloracrolein undergo rearrangements?
A3: Yes, Trichloracrolein can undergo different types of rearrangements. For example, in the presence of V2A steel at elevated temperatures (100-135 °C), it rearranges to cis-α,β- Dichloroacryloyl chloride via a 1,3-shift []. Interestingly, this type of rearrangement is not observed with Trichloromethyl-substituted vinyl ketones under the same conditions []. Another type of rearrangement, a Wallach-like rearrangement catalyzed by cyanide ions, has been observed in alcoholic solutions, leading to the formation of esters of Trichloroacrylic acid [].
Q4: What spectroscopic data is available for Trichloracrolein?
A4: While specific NMR data for Trichloracrolein is limited in the provided research, its infrared (IR) spectrum is insightful. For instance, the aldol condensation product of Trichloracrolein and acetylacetone exhibits characteristic C=O stretching frequencies in the IR spectrum, suggesting a preference for the s-cis conformation []. This conformational preference plays a crucial role in its valence isomerization to 2H-pyran derivatives [].
Q5: Are there efficient synthetic routes available for Trichloracrolein?
A5: Yes, several methods have been developed for the synthesis of Trichloracrolein. Two notable approaches include an improved hydrolysis of 1,1,2,3,3-Pentachloropropene using concentrated sulfuric acid or oleum and the reduction of Trichloroacrylic acid ortho-ethyl ester with lithium aluminum hydride [].
Q6: What are the potential applications of Trichloracrolein?
A7: While the provided research primarily focuses on the fundamental chemical properties and reactivity of Trichloracrolein, its derivatives and intermediates have potential applications. For instance, bis-(1-bromo-2,3,3-trichloro-2-propenyl) ether, derived from the bromination of bis-(2,3,3-trichloro-2-propenyl) ether, serves as a precursor for Trichloracrolein synthesis through steam distillation []. This highlights the potential of Trichloracrolein as a building block for more complex molecules.
Q7: What is known about the stability of Trichloracrolein?
A8: Trichloracrolein exhibits sensitivity to light and heat. 2,3,3-Trichloro-2,3-dibromopropanal, a bromination product of Trichloracrolein, decomposes slowly in daylight with bromine elimination, and this decomposition accelerates above 85 °C. Similarly, its 2,4-dinitrophenylhydrazone derivative is even more labile [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

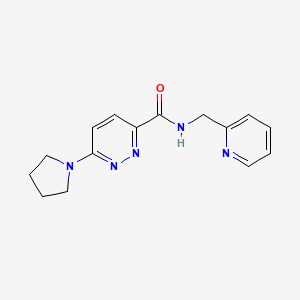

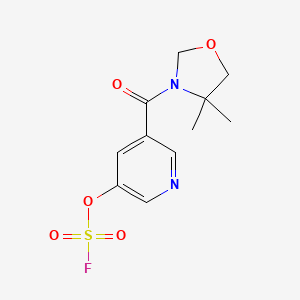
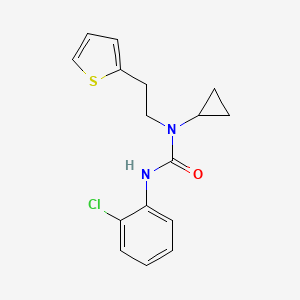
![2-({4-[(Diallylamino)sulfonyl]benzoyl}amino)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2757572.png)
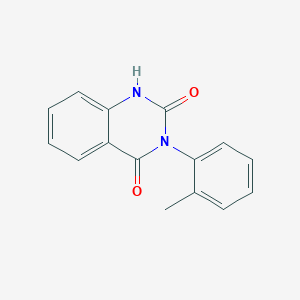
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2757576.png)
![6-(3-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2757577.png)
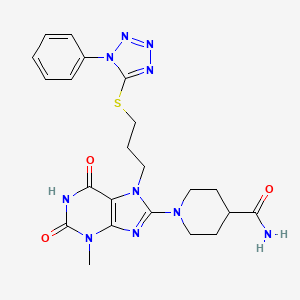
![N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2757579.png)
![(E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2757580.png)
![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2757581.png)
![3-[(2-Methylpyridin-4-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2757584.png)
